N-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)acetamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of aromatic, amide, and thiadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where morpholine reacts with an appropriate electrophilic intermediate.
Coupling with 2,6-Dimethylphenyl Group: The final step involves coupling the thiadiazole derivative with 2,6-dimethylphenyl acetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide or thiadiazole functionalities, potentially leading to the formation of amines or thiols.
Substitution: The aromatic ring and the morpholine group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether, while nucleophilic substitution can involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aromatic and morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, especially those involving thiadiazole and morpholine functionalities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE likely involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites in enzymes, while the morpholine group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The overall effect is modulation of the target’s activity, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-DIMETHYLPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
- N-(2,6-DIMETHYLPHENYL)-2-({5-[2-(PYRROLIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
Uniqueness
N-(2,6-DIMETHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to the presence of the morpholine group, which can enhance its solubility and binding affinity compared to similar compounds with different cyclic amines. This can lead to improved biological activity and specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H23N5O3S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[5-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C18H23N5O3S2/c1-12-4-3-5-13(2)16(12)19-15(25)11-27-18-22-21-17(28-18)20-14(24)10-23-6-8-26-9-7-23/h3-5H,6-11H2,1-2H3,(H,19,25)(H,20,21,24) |
InChI Key |
GKDGJNQRMRQAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCOCC3 |
Origin of Product |
United States |
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